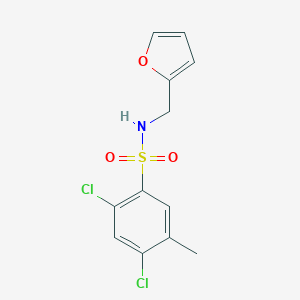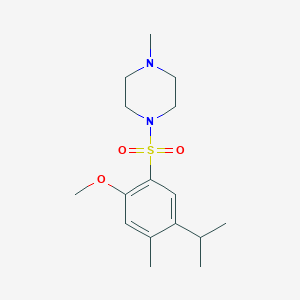![molecular formula C17H18ClN3O B275533 {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE](/img/structure/B275533.png)
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenyl group, a furan ring, and an imidazole moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-(2-chlorophenyl)-2-furaldehyde: This intermediate can be synthesized by the Vilsmeier-Haack reaction of 2-chlorobenzaldehyde with furan.
Formation of the imidazole derivative: The furaldehyde intermediate is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the imidazole derivative.
Reductive amination: The final step involves the reductive amination of the imidazole derivative with 3-aminopropan-1-amine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The chlorophenyl and furan groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[5-(2-bromophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
- N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
- N-{[5-(2-methylphenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
Uniqueness
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H18ClN3O |
|---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17-7-6-14(22-17)12-19-8-3-10-21-11-9-20-13-21/h1-2,4-7,9,11,13,19H,3,8,10,12H2 |
InChI-Schlüssel |
LNNCOZNPHKPCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)

![(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B275467.png)
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE](/img/structure/B275482.png)
